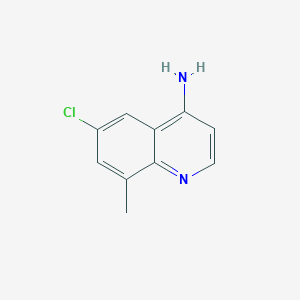

4-Amino-6-chloro-8-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWBMZJXOULWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(C=CN=C12)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589040 | |

| Record name | 6-Chloro-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-08-1 | |

| Record name | 6-Chloro-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-6-chloro-8-methylquinoline

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the quinoline derivative, 4-Amino-6-chloro-8-methylquinoline.

Abstract

This technical guide delineates a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. The document is structured to provide not only a step-by-step experimental protocol but also the underlying chemical rationale for key procedural choices. It covers a multi-step synthesis from commercially available precursors, followed by a detailed section on analytical techniques for structural elucidation and purity assessment. This guide is intended to serve as a practical and scientifically grounded resource for chemists and pharmacologists working on the development of novel quinoline-based compounds.

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its rigid, bicyclic aromatic structure provides a versatile framework that can be functionalized to modulate pharmacological activity, metabolic stability, and pharmacokinetic properties. The 4-aminoquinoline subclass, in particular, gained prominence with the development of the antimalarial drug chloroquine and continues to be a focal point for the discovery of new therapeutic agents.

The target molecule of this guide, this compound, incorporates several key structural features that are of significant interest in drug design. The 4-amino group is a common pharmacophore in many antimalarial and anti-inflammatory agents. The chlorine atom at the 6-position can enhance the metabolic stability and modulate the electronic properties of the ring system, while the methyl group at the 8-position can influence the compound's lipophilicity and steric interactions with biological targets. A thorough understanding of its synthesis and characterization is therefore a critical first step in exploring its therapeutic potential.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

A logical and efficient synthesis of this compound can be designed using a retrosynthetic approach. This involves conceptually deconstructing the target molecule into simpler, more readily available starting materials. A common strategy for the synthesis of substituted quinolines is the Gould-Jacobs reaction, which forms the core of the synthetic pathway detailed below.

Caption: Retrosynthetic pathway for this compound.

This analysis identifies 4-chloro-2-methylaniline and a malonate derivative as suitable starting materials for the construction of the quinoline core, followed by functional group interconversions to arrive at the final product.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of this compound, with explanations for the choice of reagents and reaction conditions.

Step 1: Synthesis of 6-Chloro-8-methylquinolin-4-ol

The initial step involves the condensation of 4-chloro-2-methylaniline with diethyl ethoxymethylenemalonate, followed by a thermally induced cyclization to form the quinolin-4-ol ring system.

-

Materials:

-

4-Chloro-2-methylaniline

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether

-

-

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 4-chloro-2-methylaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-110 °C for 1 hour. The reaction is typically exothermic and the temperature should be controlled.

-

In a separate flask, heat diphenyl ether to 250 °C.

-

Slowly add the reaction mixture from step 2 to the hot diphenyl ether with vigorous stirring.

-

Maintain the temperature at 250 °C for 30 minutes to ensure complete cyclization.

-

Allow the mixture to cool to room temperature, during which the product will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

-

The resulting solid, 6-chloro-8-methylquinolin-4-ol, can be used in the next step without further purification.

-

Step 2: Synthesis of 4,6-Dichloro-8-methylquinoline

The hydroxyl group at the 4-position is converted to a chloride, a better leaving group for the subsequent amination step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

-

Materials:

-

6-Chloro-8-methylquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

In a fume hood, carefully add 6-chloro-8-methylquinolin-4-ol to an excess of phosphorus oxychloride.

-

Heat the mixture at reflux (approximately 110 °C) for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature and then slowly pour it onto crushed ice with constant stirring. This step should be performed with extreme caution as the reaction of POCl₃ with water is highly exothermic.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product, 4,6-dichloro-8-methylquinoline, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by an amino group. This is achieved by heating the dichloro intermediate with a source of ammonia.

-

Materials:

-

4,6-Dichloro-8-methylquinoline

-

Phenol

-

Ammonium carbonate

-

-

Procedure:

-

In a sealed reaction vessel, combine 4,6-dichloro-8-methylquinoline with an excess of phenol.

-

Heat the mixture to approximately 120 °C to melt the phenol and dissolve the starting material.

-

Add ammonium carbonate portion-wise to the molten mixture. The reaction will generate gas, so the addition should be slow and controlled.

-

Heat the sealed reaction at 160-170 °C for 12-16 hours.

-

After cooling, add an aqueous solution of 10% sodium hydroxide to the reaction mixture to dissolve the phenol.

-

The product, this compound, will precipitate.

-

Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent such as ethanol to obtain the pure product.

-

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides detailed information about the structure of the molecule. The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the amino protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the number of unique carbon environments in the molecule, further confirming its structure.

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key peaks to observe include the N-H stretching vibrations of the primary amine, C=C and C=N stretching of the aromatic ring, and the C-Cl stretching frequency.

-

MS (Mass Spectrometry): Mass spectrometry determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₀H₉ClN₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observable in the molecular ion cluster.

Chromatographic Analysis

-

TLC (Thin-Layer Chromatography): TLC is an invaluable tool for monitoring the progress of each reaction step and for a preliminary assessment of the purity of the final product.

-

HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for determining the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be used to obtain a high-resolution chromatogram. The purity is calculated from the relative peak areas.

Table 1: Summary of Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiple signals between 7.0 and 8.5 ppm. Amino Protons (-NH₂): Broad singlet, chemical shift dependent on solvent and concentration. Methyl Protons (-CH₃): Singlet around 2.5 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals in the range of 110-155 ppm. Methyl Carbon: Signal in the range of 15-25 ppm. |

| IR Spectroscopy | N-H Stretch: Two bands in the region of 3300-3500 cm⁻¹. C=C/C=N Stretch: Bands in the region of 1400-1600 cm⁻¹. C-Cl Stretch: Band below 800 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺) for C₁₀H₉ClN₂: m/z = 192.05 (for ³⁵Cl) and 194.05 (for ³⁷Cl) in a ~3:1 ratio. |

| HPLC Purity | Greater than 95% purity is typically desired for biological screening. |

Potential Applications and Future Research Directions

The structural motifs present in this compound suggest several potential avenues for biological investigation. Given its similarity to known antimalarial drugs, its activity against various strains of Plasmodium falciparum would be a primary area of interest. Furthermore, many quinoline derivatives have demonstrated efficacy as anticancer, antiviral, and anti-inflammatory agents.

Future research could focus on:

-

In vitro and in vivo biological evaluation: Screening the compound against a diverse range of biological targets.

-

Structure-Activity Relationship (SAR) studies: Synthesizing a library of analogues with modifications at the 4-amino position and other sites on the quinoline ring to optimize biological activity.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of the compound to determine its potential for further development.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. The detailed experimental procedures and analytical methodologies are designed to be readily implemented in a standard organic chemistry laboratory. By providing a solid foundation in the chemistry of this promising quinoline derivative, this guide aims to facilitate its further investigation and potential development as a novel therapeutic agent.

References

-

Bala, S., et al. (2014). Quinoline: A versatile scaffold. Medicinal Chemistry Research, 23(1), 1-13. [Link]

Spectroscopic data (NMR, IR, MS) of 4-Amino-6-chloro-8-methylquinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-6-chloro-8-methylquinoline

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine and quinine. Its rigid, heterocyclic structure provides an excellent framework for positioning functional groups in three-dimensional space to achieve specific interactions with biological targets. The compound of interest, this compound, is a substituted quinoline with potential applications in drug development, necessitating its unambiguous structural confirmation.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound (Molecular Formula: C₁₀H₉ClN₂, Molecular Weight: 192.64 g/mol ). As direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from closely related analogues to present a predictive but robust analysis. This approach mirrors the real-world workflow of a research scientist tasked with characterizing a novel compound, where predictive analysis guides experimental design and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the expected data but also the underlying rationale and standard experimental protocols.

Molecular Structure and Numbering

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The numbering convention for the quinoline ring system is standardized, and applying it to our target molecule is the first step in assigning spectral signals.

Caption: Fig. 1: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of solvent is critical. DMSO-d₆ is proposed due to its excellent solubilizing power for polar, heterocyclic compounds and its ability to allow for the observation of exchangeable protons like those of the amino group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~8.2 | Doublet (d) | J ≈ 5.0 | Adjacent to the ring nitrogen, this proton is significantly deshielded. The 4-amino group's electron-donating nature slightly shields this position compared to a 4-chloroquinoline (~8.8 ppm)[1]. |

| H-3 | ~6.5 | Doublet (d) | J ≈ 5.0 | Strongly shielded by the powerful electron-donating amino group at the para-position (C-4). This will be the most upfield of the aromatic protons. |

| H-5 | ~7.8 | Doublet (d) | J ≈ 2.0 | This proton experiences deshielding from the adjacent chloro group at C-6 and is meta-coupled to H-7. |

| H-7 | ~7.6 | Doublet (d) | J ≈ 2.0 | Coupled only to H-5 (meta-coupling). Its chemical shift is influenced by the chloro (C-6) and methyl (C-8) groups. |

| -NH₂ | ~6.0 | Broad Singlet (br s) | N/A | The chemical shift of amino protons is highly variable and depends on concentration and temperature. Being exchangeable, the peak is typically broad. |

| -CH₃ | ~2.6 | Singlet (s) | N/A | Aromatic methyl groups typically appear in this region. Data for 8-methylquinoline shows this peak at ~2.8 ppm[2]. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~150 | The C-2 carbon, adjacent to the nitrogen, is typically downfield. The amino group at C-4 will have a shielding effect. |

| C-3 | ~100 | Strongly shielded by the attached amino group at C-4. |

| C-4 | ~152 | The carbon bearing the amino group is significantly deshielded. |

| C-4a | ~148 | A quaternary carbon at the ring junction. |

| C-5 | ~125 | Influenced by the adjacent chloro group. |

| C-6 | ~130 | The carbon bearing the chloro group is deshielded. |

| C-7 | ~122 | A standard aromatic carbon in this environment. |

| C-8 | ~135 | The carbon bearing the methyl group. |

| C-8a | ~145 | The second quaternary carbon at the ring junction. |

| -CH₃ | ~18 | A typical chemical shift for an aromatic methyl carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0-180 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR (for confirmation): To unambiguously assign protons and carbons, it is best practice to run 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and those further away, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" that can confirm the presence of the amino group, the aromatic system, and the C-Cl bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium-Strong | The primary amine (-NH₂) will show two distinct peaks in this region, a hallmark of this functional group[3]. |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Characteristic of sp² C-H bonds in the quinoline ring system. |

| 2950 - 2850 | Aliphatic C-H stretch | Weak | From the methyl (-CH₃) group. |

| ~1620 | N-H bend (scissoring) | Strong | The deformation mode of the primary amine is a strong, characteristic band[3]. |

| 1600 - 1450 | C=C and C=N ring stretch | Medium-Strong | Multiple bands are expected in this region, corresponding to the vibrations of the aromatic quinoline core. |

| ~1380 | C-H bend (methyl) | Medium | Symmetric deformation of the methyl group. |

| 850 - 550 | C-Cl stretch | Medium-Strong | The C-Cl stretching mode is typically found in this wide region of the fingerprint area[4]. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The most common method for a solid sample is the Potassium Bromide (KBr) pellet technique.

-

Grind a small amount (~1 mg) of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation patterns. For this molecule, Electron Ionization (EI) is a suitable technique to induce fragmentation.

Predicted Mass Spectrum Data (EI-MS)

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Given the molecular weight of 192.64, the nominal mass peak will be at m/z 192.

-

Isotope Pattern: A crucial feature will be the M+2 peak. Due to the natural abundance of the ³⁷Cl isotope, there will be a peak at m/z 194 with an intensity of approximately one-third that of the m/z 192 peak. This 3:1 ratio is a definitive indicator of the presence of one chlorine atom.

-

Key Fragmentation Pathways: The stability of the aromatic quinoline ring means it will likely remain intact. Fragmentation will initiate from the substituents.

Caption: Fig. 2: Predicted EI-MS Fragmentation Pathway for this compound.

Table of Predicted Fragments:

| m/z (for ³⁵Cl) | Ion Structure | Rationale |

| 192 | [C₁₀H₉³⁵ClN₂]⁺˙ | Molecular Ion (M⁺) |

| 177 | [C₉H₆³⁵ClN₂]⁺ | Loss of a methyl radical (•CH₃) from the parent ion. |

| 165 | [C₉H₈³⁵ClN]⁺˙ | Loss of hydrogen cyanide (HCN) from the pyridine ring, a common fragmentation for quinolines. |

| 156 | [C₁₀H₈N₂]⁺˙ | Loss of a molecule of HCl. This is a plausible rearrangement and elimination pathway. |

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: For a solid sample with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be introduced via Gas Chromatography (GC-MS) if its thermal stability allows.

-

Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV. This provides reproducible fragmentation patterns that are comparable to library spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range from m/z 40 to 400 to ensure all relevant fragments and the molecular ion are detected. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR instrument would be used to obtain the exact mass, allowing for the confirmation of the elemental composition (C₁₀H₉ClN₂).

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The power of spectroscopic analysis lies in integrating the data from multiple methods. The following workflow represents a robust, self-validating system for structure elucidation.

Caption: Fig. 3: Integrated Workflow for Structural Elucidation.

Conclusion

The structural characterization of this compound is a critical step in its potential development as a therapeutic agent. This guide outlines the expected outcomes from NMR, IR, and MS analyses. By combining the molecular weight and chlorine isotope pattern from MS, the functional group information from IR, and the detailed connectivity map from NMR, a researcher can achieve unambiguous confirmation of the compound's identity and purity. The provided protocols represent standard, robust methods for acquiring high-quality data suitable for regulatory submission and publication. This predictive approach, grounded in the established principles of spectroscopy and data from analogous structures, provides a reliable roadmap for the empirical analysis of this promising molecule.

References

-

ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link]

-

Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. Available at: [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

-

ProQuest. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

-

Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

-

DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

-

ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Available at: [Link]

-

PubChem. 4-Aminoquinoline. Available at: [Link]

-

SpectraBase. 4-Chloroquinoline - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Amino-6-chloro-8-methylquinoline: Chemical Properties and Reactivity

This guide provides a comprehensive overview of the chemical properties and reactivity of 4-Amino-6-chloro-8-methylquinoline, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. This document delves into the nuanced interplay of the compound's functional groups, offering insights into its synthesis, reactivity, and potential as a versatile building block for novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] These activities include, but are not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The unique electronic properties of the quinoline ring system, coupled with the ability to introduce various substituents, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. This compound, with its distinct substitution pattern, presents a compelling platform for the exploration of new chemical space in the pursuit of innovative therapeutics.

Physicochemical Properties

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₁₀H₉ClN₂ | |

| Molecular Weight | 192.64 g/mol | |

| Appearance | Likely a solid at room temperature. | Based on related aminochloroquinolines. |

| SMILES | Clc1cc2c(nccc2N)c(c1)C | |

| InChI | 1S/C10H9ClN2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3,(H2,12,13) | |

| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, DMSO, and DMF. | General characteristic of quinoline derivatives. |

| pKa | The 4-amino group is expected to be basic, while the quinoline nitrogen is weakly basic. The exact pKa values would require experimental determination. | Inferred from the electronic effects of the substituents. |

Safety Information: this compound is classified with hazard codes H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Appropriate personal protective equipment (PPE) should be used when handling this compound.[3]

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through multi-step sequences, often involving the construction of the quinoline core followed by functional group interconversions. A plausible synthetic strategy, adapted from established methods for similar quinoline derivatives, is outlined below.[3]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Chloro-8-methylquinoline via Skraup Synthesis

-

To a stirred mixture of 4-chloro-2-methylaniline, glycerol, and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid), slowly add concentrated sulfuric acid.[4]

-

Carefully heat the reaction mixture. The reaction is often exothermic and requires careful temperature control.

-

After the initial vigorous reaction subsides, continue heating to complete the cyclization.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purify the 6-chloro-8-methylquinoline by steam distillation or column chromatography.

Step 2: Nitration of 6-Chloro-8-methylquinoline

-

Dissolve 6-chloro-8-methylquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the 4-nitro-6-chloro-8-methylquinoline.

-

Filter, wash with water, and dry the product.

Step 3: Reduction of the Nitro Group

-

Suspend the 4-nitro-6-chloro-8-methylquinoline in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation.

-

Heat the mixture if necessary to drive the reaction to completion.

-

After the reaction is complete, neutralize the mixture to precipitate the desired this compound.

-

Purify the final product by recrystallization or column chromatography.

Chemical Reactivity: A Tale of Three Functional Groups

The reactivity of this compound is dictated by the electronic interplay of the amino, chloro, and methyl groups on the quinoline core.

The Influence of Substituents:

-

4-Amino Group: This is a strongly activating, ortho-, para-directing group. It enhances the electron density of the quinoline ring, particularly at positions 2 and 3, making the ring more susceptible to electrophilic attack. The amino group itself is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

-

6-Chloro Group: As a halogen, the chloro group is deactivating due to its inductive electron-withdrawing effect, yet it is ortho-, para-directing for electrophilic aromatic substitution due to resonance.

-

8-Methyl Group: This alkyl group is weakly activating and ortho-, para-directing.

The combination of these groups leads to a complex reactivity profile, with the 4-amino group being the most influential.

Key Reactions:

A. Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

While the 4-position is occupied by an amino group, the corresponding 4-chloro-6-chloro-8-methylquinoline would be highly susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoline nitrogen facilitates the attack of nucleophiles at the 4-position. This is a common strategy for introducing a variety of functionalities to the quinoline scaffold.[5][6]

Caption: Generalized scheme for nucleophilic aromatic substitution at the 4-position of a chloroquinoline.

B. Electrophilic Aromatic Substitution

The strong activating effect of the 4-amino group directs electrophiles primarily to the 3-position. However, the steric hindrance from the peri-positioned 5-hydrogen and the electronic deactivation by the 6-chloro group might influence the regioselectivity.

C. Reactions of the 4-Amino Group

The amino group can readily undergo a variety of transformations:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be converted to a wide range of other functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Reactivity Logic Diagram

Caption: Logical relationship of the reactive sites of this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not provided in the search results, we can predict the key features based on its structure and data from analogous compounds.[7][8]

-

¹H NMR:

-

A singlet for the methyl protons (CH₃) around 2.5-2.8 ppm.

-

A broad singlet for the amino protons (NH₂) which is D₂O exchangeable.

-

Aromatic protons on the quinoline ring will appear as doublets and singlets in the region of 6.5-8.5 ppm. The exact coupling patterns would require simulation or experimental data.

-

-

¹³C NMR:

-

A signal for the methyl carbon around 15-20 ppm.

-

Aromatic carbons will resonate in the range of 110-150 ppm. The carbon bearing the amino group (C4) will be shifted upfield, while the carbons attached to the chloro (C6) and nitrogen atoms will be shifted downfield.

-

-

IR Spectroscopy:

-

N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching of the methyl and aromatic groups around 2900-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the quinoline ring in the 1500-1650 cm⁻¹ region.

-

A C-Cl stretching vibration, which is typically found in the fingerprint region.

-

Potential Applications in Drug Discovery

The 4-aminoquinoline scaffold is a well-established pharmacophore, most notably in antimalarial drugs like chloroquine.[9] The presence of the chloro and methyl groups on the benzene portion of the quinoline ring in this compound allows for the exploration of structure-activity relationships (SAR) in various therapeutic areas. The amino group at the 4-position serves as a crucial handle for derivatization, enabling the synthesis of libraries of compounds for screening against a wide range of biological targets, including kinases, proteases, and receptors. The potential for this scaffold extends to the development of novel anticancer, antibacterial, and antiviral agents.[2]

Conclusion

This compound is a valuable heterocyclic compound with a rich and versatile chemical reactivity. Understanding the interplay of its functional groups is key to harnessing its potential as a building block in the synthesis of novel, biologically active molecules. This guide provides a foundational understanding for researchers and drug development professionals to explore the chemistry of this promising scaffold and its derivatives. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in medicinal chemistry.

References

- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.

- Sigma-Aldrich. (n.d.). 4-Amino-6,8-dichloroquinoline.

- Sigma-Aldrich. (n.d.). This compound.

- MDPI. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45, 593.

- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5, 1225.

- Chem-Impex. (n.d.). 4-Amino-6-chloroquinoline.

- ChemicalBook. (n.d.). 6-chloro-8-methylquinoline synthesis.

- ResearchGate. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- PMC - PubMed Central. (n.d.). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking.

- DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- Sigma-Aldrich. (n.d.). This compound.

- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- ResearchGate. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

Solubility of 4-Amino-6-chloro-8-methylquinoline in various organic solvents

An In-depth Technical Guide to the Solubility of 4-Amino-6-chloro-8-methylquinoline in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical research and development.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, predictive analysis in various organic solvents, and detailed experimental protocols for empirical determination.

Introduction to this compound

This compound is a substituted quinoline derivative with the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol . It exists as a solid at room temperature. Its structure, featuring a quinoline core with amino, chloro, and methyl substitutions, dictates its physicochemical properties and, consequently, its solubility profile. Understanding this profile is critical for its application in synthesis, formulation, and various analytical procedures.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂ | [2] |

| Molecular Weight | 192.64 g/mol | [2] |

| Physical Form | Solid | |

| InChI Key | QWWBMZJXOULWCA-UHFFFAOYSA-N |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3][4] The overall polarity of a molecule is a result of its functional groups and their arrangement.

The structure of this compound includes:

-

Aromatic Quinoline Core: A largely nonpolar, hydrophobic bicyclic system.

-

Amino Group (-NH₂): A polar functional group capable of acting as a hydrogen bond donor and acceptor.

-

Chloro Group (-Cl): An electronegative group that contributes to the molecule's polarity.

-

Methyl Group (-CH₃): A nonpolar, hydrophobic group.

The presence of both polar (amino, chloro) and nonpolar (quinoline core, methyl group) moieties suggests that this compound will exhibit a nuanced solubility profile, with partial solubility in a range of solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents.

Solvent Classification and Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | The amino group can form strong hydrogen bonds with the hydroxyl groups of protic solvents. The overall polarity of these solvents can also effectively solvate the polar parts of the molecule. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors, interacting with the amino group. Their high polarity can solvate the polar regions of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The large, nonpolar quinoline core will have some affinity for these solvents, but the polar amino and chloro groups will limit overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | The presence of the chloro substituent on the quinoline ring may enhance solubility in chlorinated solvents due to favorable dipole-dipole interactions. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The following section details a standardized protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, hexane, toluene, dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Dilution and Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the compound in the saturated solution from the calibration curve, taking into account the dilution factor.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled during experimental determination.

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[5][6][7]

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[4]

-

pH (for aqueous solutions): In aqueous systems, the pH would significantly impact the ionization state of the amino group, thereby affecting solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting its likely high solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents. Furthermore, a detailed, step-by-step experimental protocol has been presented to enable researchers to determine precise quantitative solubility data. By combining theoretical understanding with rigorous experimental validation, scientists can confidently handle and utilize this important chemical intermediate in their work.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Wikipedia. Quinoline. [Link]

-

PubChem. Quinoline. [Link]

-

Sciencemadness Wiki. Quinoline. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

PubChem. 4-Amino-7-chloroquinoline. [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv

-

ResearchGate. Some Factors Affecting the Solubility of Polymers. [Link]

-

PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

-

SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

NCBI Bookshelf. Biochemistry, Dissolution and Solubility. [Link]

-

Amerigo Scientific. This compound. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

CAS number and molecular structure of 4-Amino-6-chloro-8-methylquinoline

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have allowed it to serve as the core pharmacophore for a vast array of therapeutic agents, demonstrating activities ranging from antimalarial and anticancer to antimicrobial and anti-inflammatory.[1] The discovery and success of 4-aminoquinoline derivatives, most notably chloroquine, revolutionized malaria treatment and cemented this chemical class as a cornerstone of pharmaceutical research.

This guide focuses on a specific, functionalized derivative: 4-Amino-6-chloro-8-methylquinoline . The strategic placement of substituents—an amino group at the 4-position, a chloro group at the 6-position, and a methyl group at the 8-position—is deliberate. The 4-amino group is critical for the biological activity seen in many analogous drugs. The chloro and methyl groups modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive technical overview of its synthesis, characterization, potential applications, and safe handling protocols, designed for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. The core identifiers and key physicochemical properties of this compound are summarized below.

Core Identifiers

| Identifier | Value | Source |

| CAS Number | 948293-08-1 | BIOGEN Científica |

| Molecular Formula | C₁₀H₉ClN₂ | Sigma-Aldrich |

| Molecular Weight | 192.64 g/mol | Sigma-Aldrich |

| MDL Number | MFCD09787713 | Sigma-Aldrich |

| PubChem Substance ID | 329774129 | Sigma-Aldrich |

Molecular Structure

The molecular structure, including the standard IUPAC numbering for the quinoline ring, is presented below.

Caption: Molecular structure of this compound.

Physicochemical Data

| Property | Value | Notes |

| Appearance | Solid | Expected to be a crystalline solid, potentially off-white to yellow, typical for aminoquinolines. |

| SMILES | Clc1cc2c(nccc2N)c(c1)C | Sigma-Aldrich |

| InChI Key | QWWBMZJXOULWCA-UHFFFAOYSA-N | Sigma-Aldrich |

| Solubility | Sparingly soluble in cold water; soluble in organic solvents like ethanol, DMSO. | Based on general properties of quinoline derivatives. |

| pKa | Estimated 8.0-9.5 (most basic nitrogen) | The pyridine nitrogen is the primary basic center. The 4-amino group is less basic due to resonance. |

Synthesis and Mechanistic Rationale

The proposed pathway begins with the synthesis of the core quinoline scaffold, followed by chlorination and amination.

Caption: Proposed synthetic workflow for this compound.

Step 1: Skraup Synthesis of 6-Chloro-8-methylquinoline

The Skraup synthesis is a classic and effective method for creating the quinoline core.

-

Protocol:

-

To a stirred solution of 4-chloro-2-methylaniline and glycerol in nitrobenzene, slowly add concentrated sulfuric acid dropwise at room temperature.

-

Carefully heat the mixture to approximately 140°C. An exothermic reaction is expected; control the temperature to maintain a steady reflux.

-

Maintain the reaction at 140°C for several hours, monitoring progress via Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mass and quench it by pouring it onto crushed ice or into a large volume of chilled water.

-

Basify the acidic solution to a pH of ~9 using a concentrated sodium hydroxide solution to precipitate the crude product.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography to yield 6-chloro-8-methylquinoline.

-

-

Causality and Insights:

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

-

Glycerol: Dehydrates in the acidic medium to form acrolein, the α,β-unsaturated carbonyl compound that undergoes Michael addition with the aniline.

-

Nitrobenzene: Serves as both a solvent and a mild oxidizing agent to aromatize the dihydroquinoline intermediate. Its high boiling point is ideal for this reaction.

-

Step 2: Chlorination to 4,6-Dichloro-8-methylquinoline

This step requires the conversion of an intermediate (often the N-oxide or a 4-quinolone) to the 4-chloro derivative. A direct synthesis from the product of Step 1 is less common but conceivable; however, the more standard route involves a 4-hydroxy intermediate. For this guide, we will assume a route via a 4-quinolone, which is then chlorinated.

-

Protocol:

-

Treat the precursor (e.g., 6-chloro-8-methylquinolin-4-one) with an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture at reflux for several hours until TLC indicates the consumption of the starting material.

-

Carefully remove the excess POCl₃ under reduced pressure in a well-ventilated fume hood.

-

Pour the residue onto crushed ice with vigorous stirring to hydrolyze any remaining reagent and precipitate the product.

-

Neutralize the solution with a base (e.g., aqueous ammonia) and filter the resulting solid.

-

Wash the solid with water and dry thoroughly to obtain 4,6-dichloro-8-methylquinoline.

-

-

Causality and Insights:

-

POCl₃: This is a powerful chlorinating and dehydrating agent. It converts the keto-enol tautomer of the quinolone into the more reactive 4-chloroquinoline, which is an excellent substrate for nucleophilic aromatic substitution.

-

Step 3: Nucleophilic Aromatic Amination

The final step involves the displacement of the highly activated 4-chloro substituent with an amino group.

-

Protocol:

-

Dissolve 4,6-dichloro-8-methylquinoline in a suitable solvent like ethanol or 2-propanol in a sealed pressure vessel.

-

Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen alcohol.

-

Heat the sealed vessel to a specified temperature (e.g., 120-150°C) for several hours. The reaction must be monitored for pressure buildup.

-

After cooling to room temperature, carefully vent the vessel and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography or recrystallization to obtain the final product, this compound.

-

-

Causality and Insights:

-

Pressure Vessel: The use of a sealed vessel is necessary to reach temperatures above the boiling point of the solvent and ammonia, which is required to drive the nucleophilic aromatic substitution (SₙAr) reaction.

-

Regioselectivity: The chlorine at the 4-position is significantly more reactive towards nucleophilic attack than the chlorine at the 6-position. This is because the adjacent ring nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for substitution at this site.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the quinoline core, a singlet for the methyl group protons, and a broad singlet for the amino group protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

-

¹³C NMR: Should reveal 10 distinct carbon signals corresponding to the molecular formula. The chemical shifts will confirm the presence of the C-Cl, C-N, and aromatic C-H carbons.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or another soft ionization technique should show a prominent molecular ion peak [M+H]⁺ at m/z 193.64. The characteristic isotopic pattern for a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) will be a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will display characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. C=C and C=N stretching vibrations from the aromatic core will appear in the 1500-1650 cm⁻¹ region.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to determine the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) should show a single major peak for the pure product.

-

Applications in Drug Discovery and Development

The 4-aminoquinoline scaffold is a proven pharmacophore. The specific substitutions on this compound suggest several promising avenues for therapeutic research.

Sources

Starting materials for 4-Amino-6-chloro-8-methylquinoline synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Amino-6-chloro-8-methylquinoline

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways and requisite starting materials for the preparation of this compound, a key scaffold in medicinal chemistry and drug development. We will dissect the primary synthetic strategies, focusing on the Conrad-Limpach-Knorr synthesis and subsequent functional group interconversions. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights, detailed experimental protocols, and a critical evaluation of precursor sourcing and synthesis.

Introduction and Strategic Overview

This compound serves as a crucial building block for a variety of pharmacologically active agents. Its structural motif is found in compounds developed for indications ranging from antimalarials to kinase inhibitors. The strategic placement of the amino, chloro, and methyl groups provides a versatile platform for further derivatization, making an efficient and well-understood synthesis paramount.

The synthesis of this target molecule is not a trivial one-step process. It requires a multi-step approach that hinges on the careful selection of a core quinoline synthesis method, followed by functionalization. The primary challenge lies in the regioselective construction of the substituted quinoline core. This guide will focus on a robust and widely applicable strategy: the construction of a 4-hydroxyquinoline intermediate via the Conrad-Limpach-Knorr reaction, followed by chlorination and amination.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound reveals two primary bond disconnections that lead to readily accessible starting materials. The C4-amino bond is the most straightforward disconnection, leading back to a 4-chloroquinoline intermediate. This intermediate, in turn, can be disconnected via a cyclization reaction, breaking the quinoline core into an aniline and a β-ketoester component.

Caption: High-level retrosynthetic analysis of this compound.

Primary Synthetic Pathway: The Conrad-Limpach-Knorr Approach

The Conrad-Limpach-Knorr synthesis is a powerful method for constructing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[1][2][3][4] This pathway is particularly advantageous due to the commercial availability and relatively low cost of the required starting materials.

The overall workflow involves three key stages:

-

Cyclization: Condensation of 4-chloro-2-methylaniline with ethyl acetoacetate to form the 6-chloro-4-hydroxy-8-methylquinoline core.

-

Chlorination: Conversion of the 4-hydroxy group into a more reactive 4-chloro group, creating a suitable electrophile for nucleophilic substitution.

-

Amination: Displacement of the 4-chloro group with an amino group to yield the final product.

Stage 1: Conrad-Limpach-Knorr Cyclization

This stage is the cornerstone of the synthesis, establishing the core heterocyclic structure. It involves the reaction of an aniline with a β-ketoester.[5] The reaction proceeds in two main steps: the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[3][6]

Core Starting Materials:

-

4-Chloro-2-methylaniline: The substituted aniline that provides the benzene portion of the quinoline ring.

-

Ethyl Acetoacetate: The β-ketoester that provides the atoms for the pyridine portion of the ring.

The choice of a high-boiling point, inert solvent like diphenyl ether or mineral oil is critical for the cyclization step, which often requires temperatures upwards of 250 °C to drive the reaction to completion with high yields.[3][6]

Caption: Workflow for the Conrad-Limpach-Knorr cyclization step.

Experimental Protocol: Synthesis of 6-Chloro-4-hydroxy-8-methylquinoline [6]

-

Setup: In a flask equipped with a mechanical stirrer and a condenser, combine 4-chloro-2-methylaniline (1 mole equivalent) and ethyl acetoacetate (1.1 mole equivalents) in a high-boiling point solvent such as diphenyl ether.

-

Intermediate Formation: Heat the mixture with stirring to approximately 140-150 °C for 1-2 hours. This step facilitates the initial condensation and removal of water to form the β-aminoacrylate intermediate.

-

Cyclization: Increase the temperature of the reaction mixture to 250 °C and maintain for 30-60 minutes. The cyclization is typically accompanied by the evolution of ethanol. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, add a non-polar solvent like hexane or heptane to the reaction mixture to precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum. The crude product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Stage 2 & 3: Chlorination and Amination

With the quinoline core constructed, the next steps involve converting the 4-hydroxy group into a good leaving group (chloride) and then displacing it to install the final amino group.

Chlorination: The transformation of the 4-hydroxyquinoline to a 4-chloroquinoline is a standard procedure, most commonly achieved using phosphorus oxychloride (POCl₃), often with catalytic amounts of a tertiary amine or DMF.[6][7] This reaction converts the hydroxyl group into a highly reactive chlorosulfonate or phosphate ester intermediate, which is then displaced by a chloride ion.

Amination: The final step is a nucleophilic aromatic substitution (SNAr) reaction.[8][9] The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack. The 4-chloro-6-chloro-8-methylquinoline intermediate is heated with a source of ammonia, typically in a sealed vessel to maintain pressure, to yield the final product.[6]

Caption: Workflow for the chlorination and amination sequence.

Experimental Protocol: Synthesis of this compound [6]

-

Chlorination: Carefully add 6-chloro-4-hydroxy-8-methylquinoline (1 mole equivalent) to an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux for 2-4 hours. After completion, cool the reaction and remove the excess POCl₃ under reduced pressure. Cautiously pour the residue onto crushed ice with vigorous stirring. Neutralize the acidic solution with aqueous ammonia or sodium bicarbonate to precipitate the 4,6-dichloro-8-methylquinoline. Filter, wash with water, and dry.

-

Amination: Dissolve the crude 4,6-dichloro-8-methylquinoline in a suitable alcohol (e.g., ethanol or 2-propanol). Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the alcohol.

-

Reaction: Transfer the mixture to a sealed pressure vessel and heat to 120-160 °C for 12-24 hours.

-

Purification: After cooling, evaporate the solvent. The resulting residue can be purified by column chromatography (e.g., using a dichloromethane/methanol or ethyl acetate/hexane solvent system) or by recrystallization to yield pure this compound.

Analysis of Key Starting Materials

The economic viability and success of the overall synthesis depend heavily on the accessibility of the primary starting materials.

| Starting Material | Commercial Status | Synthesis Required? | Key Considerations |

| Ethyl Acetoacetate | Widely available, inexpensive | No | Standard reagent, ensure anhydrous conditions for best results. |

| Phosphorus Oxychloride | Widely available | No | Highly reactive and corrosive; handle with extreme care under anhydrous conditions. |

| Ammonia | Widely available | No | Typically used as a solution in alcohol or as a gas. Reactions require pressure vessels. |

| 4-Chloro-2-methylaniline | Commercially available | Potentially | Availability may vary, and cost can be a factor. In-house synthesis provides an alternative. |

Synthesis of 4-Chloro-2-methylaniline

For large-scale production or when commercial sources are limited, an in-house synthesis of 4-chloro-2-methylaniline may be necessary. A common and effective route starts from 3-chloro-5-methyl-4-nitroaniline.[10][11][12] This method involves a one-pot diazotization to remove the C4-amino group, followed by reduction of the nitro group.[10]

Synthetic Route Overview:

-

Diazotization/Deamination: 3-chloro-5-methyl-4-nitroaniline is treated with sodium nitrite (NaNO₂) and sulfuric acid at low temperatures to form a diazonium salt. This salt is then reduced, typically with hypophosphorous acid (H₃PO₂), to remove the diazonium group and replace it with a hydrogen atom, yielding 2-chloro-6-methyl-nitrobenzene.[10]

-

Nitro Group Reduction: The intermediate is then subjected to standard nitro reduction conditions, such as using iron powder in an acidic medium, to produce the final 4-chloro-2-methylaniline.[10][12]

Caption: A viable synthetic route to the key starting material, 4-Chloro-2-methylaniline.

Alternative Synthetic Strategies

While the Conrad-Limpach-Knorr approach is robust, other classical quinoline syntheses can be adapted.

-

Combes Quinoline Synthesis: This method utilizes a β-diketone (like acetylacetone) instead of a β-ketoester, reacting with an aniline under acidic conditions.[13][14][15][16] This would lead to a 2,4-disubstituted quinoline, which could be an alternative if substitution at the 2-position is desired.

-

Gould-Jacobs Reaction: This reaction involves condensing an aniline with diethyl 2-(ethoxymethylene)malonate.[7][16] Subsequent thermal cyclization and hydrolysis/decarboxylation also yields a 4-hydroxyquinoline intermediate. This provides an alternative to the use of ethyl acetoacetate.

-

Skraup Synthesis: A patent describes the synthesis of 6-chloro-8-methylquinoline directly from 4-chloro-2-methylaniline and glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.[17] This is a classic but often harsh method that can suffer from poor yields and regioselectivity issues.

Conclusion

The synthesis of this compound is a well-established, multi-step process that relies on classical organic reactions. The most reliable and scalable approach involves the Conrad-Limpach-Knorr synthesis to build the quinoline core from 4-chloro-2-methylaniline and ethyl acetoacetate . Subsequent chlorination with phosphorus oxychloride and amination with an ammonia source completes the synthesis. A thorough understanding of the synthesis and sourcing of the key aniline precursor is critical for the efficient and cost-effective production of this valuable chemical intermediate.

References

- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013-03-13).

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. (2025-03-31).

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Combes quinoline synthesis. Wikipedia.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. (2025-04-01).

- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.

- optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. Benchchem.

- Combes Quinoline Synthesis.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. (2020-06-02).

- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.

- Malonic acid, bis(hydroxymethyl)-, diethyl ester. Organic Syntheses Procedure.

- Conrad-Limpach Synthesis. SynArchive.

- Quinoline Synthesis. Scribd.

- Conrad–Limpach synthesis. Wikipedia.

- Synthesis of N-vinylaziridines from diethyl malonate and acyl chlorides. ResearchGate.

- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PMC - PubMed Central. (2021-05-11).

- Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives.

- Preparation of diethyl malonate. PrepChem.com.

- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. (2021-05-11).

- THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. The Journal of Organic Chemistry - ACS Publications.

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025-08-09).

- 2-chloro-6-methyl aniline: uses and synthesis. ChemicalBook. (2024-11-12).

- How to Synthesize 2-Chloro-6-methylaniline?. FAQ - Guidechem.

- 6-chloro-8-methylquinoline synthesis. ChemicalBook.

- Process for the preparation of 4-amino-chloroquinolines. Google Patents.

- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.

- 4-amino-8-chloro-6-methylquinoline chemistry. Sigma-Aldrich.

- Synthesis of quinolines. Organic Chemistry Portal.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. (2025-10-15).

- Preparation method of 2-chloro-6-methylaniline. Google Patents.

- Preparation method of 2-chloro-6-methylaniline. Google Patents.

- 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.

- A practical ortholithiation-based synthesis of 2-chloro-6-methylaniline. ACS Publications.

Sources

- 1. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 2. scribd.com [scribd.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 12. CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 13. iipseries.org [iipseries.org]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Potential Biological Activities of Novel 4-Amino-6-chloro-8-methylquinoline Derivatives

Foreword: The Enduring Promise of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of drugs for a wide array of human ailments.[3][4] From the historical significance of quinine in combating malaria to the contemporary use of fluoroquinolones as potent antibiotics, the quinoline core continues to be a fertile ground for the discovery of new therapeutic agents.[2][5] This guide focuses on a specific, yet underexplored, chemical space: novel derivatives of 4-Amino-6-chloro-8-methylquinoline. We will delve into the rationale behind their design, proposed synthetic strategies, and a comprehensive framework for evaluating their potential as anticancer, antimicrobial, and anti-inflammatory agents.

The Strategic Design of Novel this compound Derivatives

The parent molecule, this compound, presents several strategic points for chemical modification to potentially enhance biological activity and selectivity. The 4-amino group is a key handle for introducing a variety of substituents via nucleophilic substitution, allowing for the exploration of diverse chemical functionalities.[6] The chloro and methyl groups at positions 6 and 8, respectively, influence the electronic and steric properties of the quinoline ring, which can impact target binding and pharmacokinetic profiles.

This guide will focus on a hypothetical series of novel derivatives where the 4-amino group is functionalized with various bioactive moieties. The rationale is to create hybrid molecules that may exhibit synergistic or novel mechanisms of action.

Proposed Derivative Series:

-

Series A: Sulfonamide Conjugates: Coupling of various benzenesulfonamide moieties to the 4-amino group. Sulfonamides are known to possess a wide range of biological activities, including anticancer and antimicrobial effects.[7]

-

Series B: Chalcone Hybrids: Introduction of chalcone scaffolds, which are known to have potent anticancer and anti-inflammatory properties.[8]

-

Series C: N-Aryl/Heteroaryl Derivatives: Direct arylation or heteroarylation of the 4-amino group to explore the impact of extended aromatic systems on biological activity.

Synthetic Strategy: A Modular Approach

A modular synthetic approach allows for the efficient generation of a library of derivatives from a common intermediate. The key starting material is 4,6-dichloro-8-methylquinoline, which can be synthesized from commercially available precursors.

Experimental Protocol: Synthesis of this compound Derivatives

-

Synthesis of the Core Scaffold: The synthesis of 4-chloro-8-methylquinolin-2(1H)-one and its subsequent conversion to 2,4-dichloro-8-methylquinoline can be achieved through established methods.[9] Acid hydrolysis can then furnish 4-chloro-8-methylquinolin-2(1H)-one.[9]

-

Amination at C4: The crucial 4-amino group is introduced via a nucleophilic aromatic substitution reaction on a suitable 4-chloroquinoline precursor.[6]

-

Derivative Synthesis (Exemplified for Series A):

-

To a solution of this compound in a suitable solvent (e.g., pyridine or dichloromethane), add the desired benzenesulfonyl chloride derivative.

-

The reaction is stirred at room temperature or heated as necessary, and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the target sulfonamide conjugate.

-

Workflow for Synthesis and Derivatization

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by novel quinoline derivatives.

Evaluation of Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. [10]Quinoline derivatives have a proven track record as effective antibacterial and antifungal compounds. [2][11]

In Vitro Antimicrobial Screening

The initial evaluation of antimicrobial activity is typically performed using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured to a standardized concentration (e.g., 0.5 McFarland standard). [12]2. Compound Preparation: The synthesized derivatives are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [10]

Data Presentation: Hypothetical Antimicrobial Activity Data

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Parent Scaffold | >128 | >128 | >128 |

| Derivative A2 | 16 | 64 | 32 |

| Derivative B2 | 8 | 32 | 16 |

| Derivative C2 | 32 | >128 | 64 |

| Ciprofloxacin | 0.5 | 0.25 | - |

| Fluconazole | - | - | 2 |

Further Antimicrobial Characterization

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine whether the compounds are microbistatic or microbicidal.

-